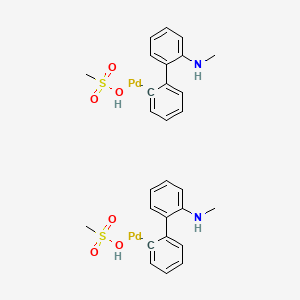
methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, N-methyl-2-phenylaniline, and palladium form a unique compound that has garnered significant interest in various scientific fields. Methanesulfonic acid is an organosulfuric acid known for its strong acidity and high solubility in water . N-methyl-2-phenylaniline is an aromatic amine with applications in organic synthesis. Palladium, a transition metal, is widely used as a catalyst in various chemical reactions, including cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using oxygen or chlorine . N-methyl-2-phenylaniline can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide or dimethyl sulfate . Palladium is often introduced into the compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Methanesulfonic acid is produced industrially by oxidizing dimethyl disulfide with nitric acid, followed by purification . N-methyl-2-phenylaniline is produced through methylation processes in the presence of a base. Palladium is typically obtained through mining and refining processes, followed by its incorporation into various catalytic systems .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methanesulfonic acid is stable against oxidation.
Reduction: Palladium can undergo reduction reactions, often used in catalytic hydrogenation.
Substitution: N-methyl-2-phenylaniline can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen or chlorine for methanesulfonic acid.
Reduction: Hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophiles such as halogens or nitro groups for N-methyl-2-phenylaniline.
Major Products
Oxidation: Methanesulfonic acid remains stable.
Reduction: Reduced palladium species.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Methanesulfonic acid is used in green chemistry as a catalyst for esterification and alkylation reactions . N-methyl-2-phenylaniline is utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals . Palladium is extensively used in catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .
Mécanisme D'action
Propriétés
Formule moléculaire |
C28H32N2O6Pd2S2-2 |
|---|---|
Poids moléculaire |
769.5 g/mol |
Nom IUPAC |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C13H12N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10,14H,1H3;2*1H3,(H,2,3,4);;/q2*-1;;;; |
Clé InChI |
UJRSPTPNKZSQSI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


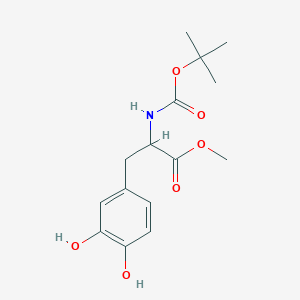
![[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid](/img/structure/B13386896.png)
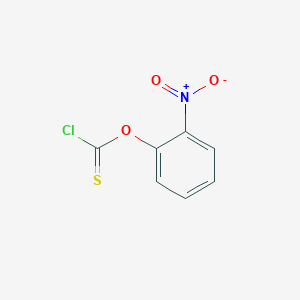
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
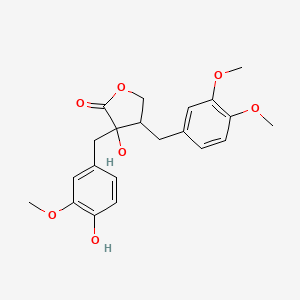
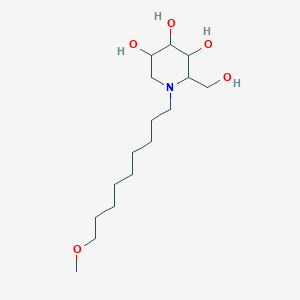
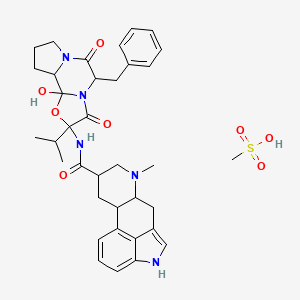
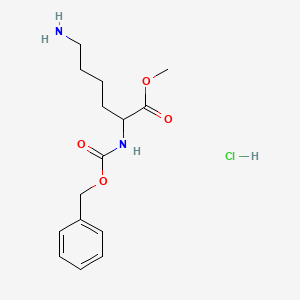
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)


